1-Butoxy-4-nitro-2-(trifluoromethyl)benzene
Description
1-Butoxy-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.21 g/mol It is characterized by the presence of a butoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Properties
IUPAC Name |
1-butoxy-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-3-6-18-10-5-4-8(15(16)17)7-9(10)11(12,13)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQROANXRZRRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-nitro-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the nitration of 1-butoxy-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the butoxy group under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group yields 1-butoxy-4-amino-2-(trifluoromethyl)benzene.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butoxy-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and trifluoromethyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-Butoxy-2-(trifluoromethyl)benzene: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
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